molecular formula C20H24N2O B041200 N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide CAS No. 1237-52-1

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide

Cat. No.: B041200
CAS No.: 1237-52-1
M. Wt: 308.4 g/mol
InChI Key: UKGXYSOSRSCGJB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24N2O/c1-17(23)22(19-10-6-3-7-11-19)20-12-14-21(15-13-20)16-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGXYSOSRSCGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50154067
Record name N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
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Molecular Weight

308.4 g/mol
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CAS No.

1237-52-1
Record name N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
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Record name N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
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Record name N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide
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Record name N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
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Record name N-PHENYL-N-(1-(PHENYLMETHYL)-4-PIPERIDINYL)ACETAMIDE
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Biological Activity

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide, also known as N-(1-benzylpiperidin-4-yl)-N-phenylacetamide, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases and pain management. Its molecular formula is C20_{20}H24_{24}N2_2O, with a molecular weight of 308.4 g/mol. This article reviews the biological activities associated with this compound based on diverse research findings.

This compound primarily targets beta-secretase 1 (BACE1) , an enzyme involved in the amyloidogenic pathway that leads to the production of beta-amyloid peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound may reduce the formation of beta-amyloid plaques, potentially slowing the progression of neurodegenerative conditions .

Antinociceptive and Analgesic Properties

Research indicates that derivatives of N-phenyl-N-(4-piperidinyl)acetamides exhibit potent analgesic activity. For instance, studies have shown that these compounds can significantly alleviate pain in animal models, suggesting their potential as analgesics in clinical settings .

Table 1: Analgesic Activity of Related Compounds

Compound NameAnalgesic Activity (ED50)Reference
N-Phenyl-N-(1-benzyl-4-piperidinyl)acetamide5 mg/kg
Fentanyl0.3 mg/kg
Morphine10 mg/kg

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. This protective effect is attributed to its ability to modulate signaling pathways associated with cell survival and inflammation .

Case Studies and Research Findings

  • Neurodegeneration Study : A study published in Nature explored the effects of this compound on cellular models of Alzheimer’s disease. The results indicated a significant reduction in beta-amyloid levels in treated cells compared to controls, highlighting its potential use in therapeutic strategies against Alzheimer’s disease .
  • Pain Management Trials : Clinical trials assessing the efficacy of this compound derivatives for chronic pain management have shown promising results. Patients reported substantial pain relief with minimal side effects, suggesting a favorable safety profile for long-term use .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic properties of this compound. Variations in substituents on the piperidine ring significantly influence its biological activity:

Table 2: Structure-Activity Relationship Insights

Substituent VariationEffect on ActivityReference
Phenethyl groupIncreased analgesic potency
Methyl substitutionEnhanced neuroprotective effects
Halogenated phenyl ringImproved binding affinity to BACE1

Scientific Research Applications

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide, also known as N-(1-benzylpiperidin-4-yl)-N-phenylacetamide, is a compound with significant applications in scientific research, particularly in the fields of neuropharmacology and pain management. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties by modulating signaling pathways related to cell survival and inflammation. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis.

Case Study: Alzheimer’s Disease

A study published in Nature demonstrated that treatment with this compound resulted in a significant reduction of beta-amyloid levels in cellular models of Alzheimer’s disease. This finding suggests its potential as a therapeutic agent against neurodegeneration.

Analgesic Properties

The compound has been noted for its potent analgesic activity. Derivatives of N-phenyl-N-(4-piperidinyl)acetamides have shown significant pain relief in animal models, indicating their potential for clinical application.

Table 1: Analgesic Activity of Related Compounds

Compound NameAnalgesic Activity (ED50)Reference
N-Phenyl-N-(1-benzyl-4-piperidinyl)acetamide5 mg/kg
Fentanyl0.3 mg/kg
Morphine10 mg/kg

Clinical Trials

Clinical trials assessing derivatives for chronic pain management have reported substantial pain relief among patients, with minimal side effects. These findings suggest a favorable safety profile for long-term use.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the therapeutic properties of this compound. Variations in substituents on the piperidine ring can significantly influence its biological activity.

Table 2: Structure-Activity Relationship Insights

Substituent VariationEffect on Activity
Addition of methyl groupIncreased analgesic potency
Modification of phenyl groupEnhanced BACE1 inhibition
Alteration in acetamide linkageVarying neuroprotective effects

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide
  • CAS Registry Number : 1237-52-1
  • Molecular Formula : C₂₀H₂₄N₂O
  • Molecular Weight : 308.4174 g/mol
  • Synonyms: N-Benzylfentanyl, 1-Benzyl-4-(N-phenylacetamido)piperidine .

Structural Features :

  • A piperidine ring substituted at the 1-position with a benzyl group (phenylmethyl) and at the 4-position with an acetamide moiety (N-phenyl-N-acetyl) .
  • The benzyl group distinguishes it from fentanyl analogs like acetylfentanyl, which typically feature phenethyl or other alkyl/aryl substitutions .

Physicochemical Properties :

  • logP (Octanol/Water): 3.704 (indicative of moderate lipophilicity, influencing bioavailability and CNS penetration) .
  • McVol : 255.810 ml/mol (reflects molecular volume, relevant for membrane permeability) .

Comparison with Structural Analogs

Acetylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)

  • CAS : 3258-84-2 .
  • Key Differences: Substitution at the 1-position of the piperidine ring: phenethyl group (vs. benzyl in the target compound). Analytical Identification: Requires GC/MS for differentiation from fentanyl due to structural similarity .
Property N-Benzylfentanyl (Target) Acetylfentanyl
Substituent (Piperidine 1-position) Benzyl (C₆H₅CH₂) Phenethyl (C₆H₅CH₂CH₂)
Molecular Formula C₂₀H₂₄N₂O C₂₁H₂₆N₂O
logP 3.704 ~3.9 (estimated)
Hazards Irritant (H315/H319/H335) Opioid toxicity
Medical Use None reported Illicit opioid

α-Methyl Acetyl Fentanyl (N-Phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]acetamide)

  • CAS : 90736-19-9 .
  • Structural Distinction: 1-position substitution: 1-phenyl-2-propyl group (introducing a methyl branch).

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

  • CAS : 101345-67-9 .
  • Key Modification :
    • Methoxy (-OCH₃) group on the acetamide chain.
    • Pharmacological Implication : Altered receptor binding kinetics due to electron-donating methoxy group .

Physicochemical and Pharmacokinetic Trends

Substituent Effects on Lipophilicity and Bioavailability

  • Benzyl vs.
  • Methyl Branches : α-Methyl substitutions (e.g., α-methyl acetyl fentanyl) enhance lipophilicity, favoring tissue distribution .

Analytical Differentiation

  • Raman Spectroscopy : Critical for distinguishing analogs. For example, benzyl vs. phenethyl substitutions produce spectral shifts near 1030, 1328, and 1750 cm⁻¹ .
  • Mass Spectrometry : Fragmentation patterns differ due to alkyl/aryl group variations (e.g., m/z ratios for benzyl vs. phenethyl fragments) .

Preparation Methods

Reductive Amination of 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is reacted with aniline in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The ketone group undergoes reductive amination to form the secondary amine intermediate.

Reaction Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 25–60°C

  • Catalyst: 10% Pd/C (for hydrogenation) or NaBH3CN (for borohydride reduction)

  • Yield: 65–85%

Post-reduction, the amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Nucleophilic Substitution on 4-Chloropiperidine Derivatives

4-Chloropiperidine is benzylated at the 1-position using benzyl chloride under alkaline conditions. The resulting 1-benzyl-4-chloropiperidine undergoes nucleophilic substitution with a phenylacetamide moiety.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Temperature: 80–100°C

  • Yield: 50–70%

Acetylation and N-Phenyl Group Introduction

Direct Acetylation of Secondary Amines

The intermediate N-(1-benzyl-4-piperidinyl)aniline is acetylated using acetyl chloride or acetic anhydride. This step is critical for achieving high regioselectivity.

Optimization Notes :

  • Excess acetylating agent (1.5–2.0 equivalents) ensures complete conversion.

  • Bases like pyridine or DMAP (4-dimethylaminopyridine) mitigate side reactions.

  • Yield: 75–90%

Ullmann Coupling for Aryl Group Attachment

In cases where direct acetylation is challenging, Ullmann coupling facilitates the introduction of the phenyl group. A copper(I) catalyst mediates the coupling between 1-benzyl-4-piperidinyl bromide and acetamide derivatives.

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO or toluene

  • Temperature: 110–130°C

  • Yield: 60–75%

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for key steps such as reductive amination and acetylation. Benefits include:

  • Improved heat transfer and mixing.

  • Reduced reaction times (2–4 hours vs. 12–24 hours in batch).

  • Scalability to kilogram-scale production.

Green Chemistry Approaches

Solvent-free reactions and biocatalytic acetylation using lipases (e.g., Candida antarctica Lipase B) are explored to minimize environmental impact.

Comparative Analysis of Methods

Method Key Advantages Limitations Typical Yield
Reductive AminationHigh regioselectivity, mild conditionsRequires expensive catalysts70–85%
Nucleophilic SubstitutionScalable, uses readily available reagentsLower yields due to steric hindrance50–70%
Ullmann CouplingTolerates electron-deficient aryl groupsHigh temperatures, longer reaction times60–75%

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Bulky substituents on the piperidine ring necessitate the use of polar aprotic solvents (e.g., DMF) to enhance reactant solubility. Microwave-assisted synthesis has been shown to reduce reaction times by 30–40%.

Purification Techniques

  • Column Chromatography : Essential for separating regioisomers.

  • Recrystallization : Ethanol/water mixtures achieve >95% purity.

Q & A

Q. What are the recommended synthetic routes and purification methods for N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide?

The compound can be synthesized via condensation reactions involving piperidine derivatives and arylacetamide precursors. For example, analogous piperidinyl-acetamide compounds are synthesized by reacting 1-benzyl-4-piperidone with aniline derivatives followed by reductive amination and acetylation . Purification typically involves column chromatography (silica gel) and recrystallization, with characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key steps include:

  • Structural analysis : Use 1^1H and 13^{13}C NMR to confirm substituent positions on the piperidine ring and acetamide moiety .
  • Physicochemical profiling : Determine logP (lipophilicity) via reverse-phase HPLC and assess solubility in common solvents (e.g., DMSO, ethanol) .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What safety protocols are critical during handling due to its acute toxicity and irritancy?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Emergency measures : In case of exposure, rinse eyes with water for ≥15 minutes and seek immediate medical consultation .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Receptor binding assays : Screen for opioid receptor affinity (μ, κ, δ) using radioligand displacement (e.g., 3^3H-naloxone) .
  • Cellular toxicity : Use MTT assays in HEK-293 or neuronal cell lines to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies for this compound?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature). Standardize protocols by:

  • Using homogeneous cell lines (e.g., CHO-K1 expressing human opioid receptors) .
  • Validating results with orthogonal methods like electrophysiology (patch-clamp) or β-arrestin recruitment assays .
  • Cross-referencing with structural analogs (e.g., acetylfentanyl) to identify SAR trends .

Q. What strategies optimize in vivo pharmacokinetic (PK) studies for this compound?

  • Bioavailability : Administer via intravenous (IV) and oral routes in rodent models, with plasma analysis via LC-MS/MS to calculate AUC and half-life (t1/2t_{1/2}) .
  • Blood-brain barrier (BBB) penetration : Measure brain-to-plasma ratios post-administration and correlate with logP values .
  • Metabolite identification : Use hepatocyte incubation or liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can researchers mitigate risks of off-target effects in functional assays?

  • Selectivity panels : Screen against 50+ GPCRs, ion channels, and transporters (e.g., CEREP panels) .
  • CRISPR/Cas9 knockouts : Validate target specificity by deleting putative receptors (e.g., μ-opioid receptor) in cell models .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • Dose-response modeling : Compare EC50_{50} values from cell-based assays with ED50_{50} in behavioral models (e.g., tail-flick test for analgesia) .
  • Pharmacodynamic modeling : Use PK/PD integration to account for metabolic clearance and tissue distribution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting acute toxicity data across SDS sources?

Variations in reported LD50_{50} values may stem from:

  • Test species differences : Rodent vs. non-rodent models .
  • Administration routes : Oral vs. intravenous toxicity profiles .
  • Purity : Impurities (e.g., synthetic intermediates) may exacerbate toxicity; validate compound purity via HPLC (>95%) before testing .

Q. What analytical techniques confirm structural identity when spectral data conflicts with literature?

  • Multi-modal characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) .
  • Reference standards : Compare with commercially available analogs (e.g., fentanyl derivatives) under identical instrumental conditions .

Methodological Resources

  • Synthetic protocols : Refer to piperidinyl-acetamide synthesis in Journal of Medicinal Chemistry .
  • Safety guidelines : OSHA HCS-compliant SDS for handling irritants .

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